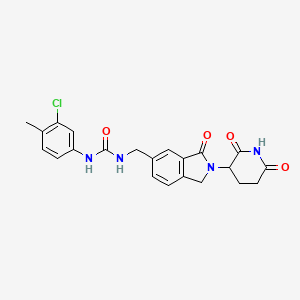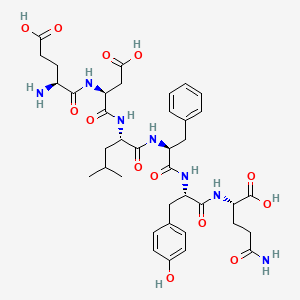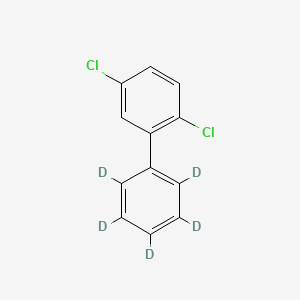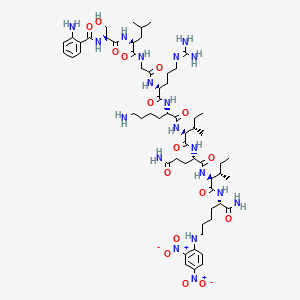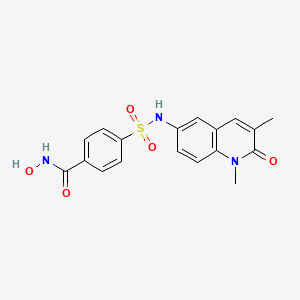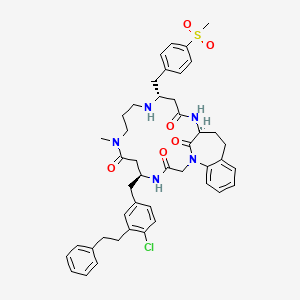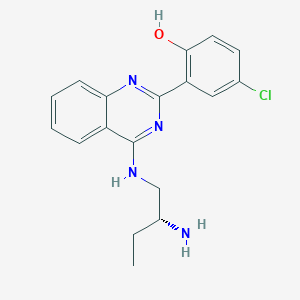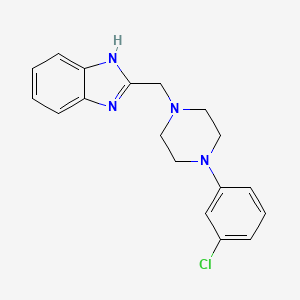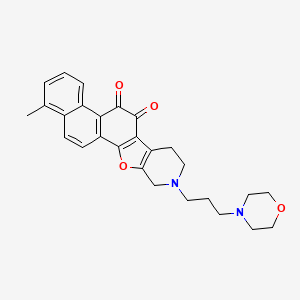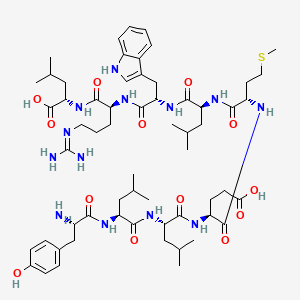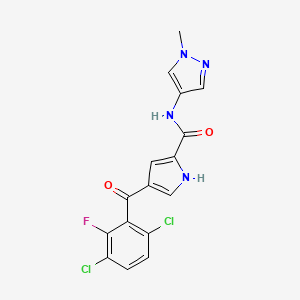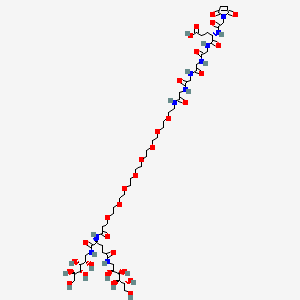
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a cleavable antibody-drug conjugate (ADC) linker. This compound is used in the development of targeted cancer therapies, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy cells . The compound’s structure includes a malonate group, a polyethylene glycol (PEG) spacer, and a bis(deoxyglucitol) moiety, which collectively contribute to its functionality as a linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) involves multiple steps, starting with the preparation of the individual components, such as the malonate group, PEG spacer, and bis(deoxyglucitol) moiety. These components are then linked together through a series of chemical reactions, including amide bond formation and esterification .
Industrial Production Methods
Industrial production of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to modify its functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and safety of treatments.
Industry: Employed in the production of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) involves its role as a cleavable linker in ADCs. Upon reaching the target cancer cells, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect. The cleavage can be triggered by specific enzymes or environmental conditions within the tumor microenvironment .
Comparison with Similar Compounds
Similar Compounds
EGGGG-PEG8-amide-bis(deoxyglucitol): Another cleavable ADC linker with a similar structure and function.
Disulfide Cleavable Linkers: Linkers that are cleaved by reducing agents within the cell.
Acid Cleavable Linkers: Linkers that are cleaved in acidic environments, such as the tumor microenvironment
Uniqueness
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is unique due to its specific combination of functional groups, which provide optimal stability and cleavability for targeted drug delivery. Its PEG spacer enhances solubility and reduces immunogenicity, making it a valuable tool in ADC development .
Properties
Molecular Formula |
C55H94N10O31 |
|---|---|
Molecular Weight |
1391.4 g/mol |
IUPAC Name |
(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H94N10O31/c66-32-38(70)52(85)50(83)36(68)25-57-40(72)3-1-34(54(87)61-26-37(69)51(84)53(86)39(71)33-67)63-41(73)7-9-89-11-13-91-15-17-93-19-21-95-23-24-96-22-20-94-18-16-92-14-12-90-10-8-56-42(74)27-58-43(75)28-59-44(76)29-60-45(77)30-62-55(88)35(2-6-49(81)82)64-46(78)31-65-47(79)4-5-48(65)80/h4-5,34-39,50-53,66-71,83-86H,1-3,6-33H2,(H,56,74)(H,57,72)(H,58,75)(H,59,76)(H,60,77)(H,61,87)(H,62,88)(H,63,73)(H,64,78)(H,81,82)/t34-,35-,36-,37-,38+,39+,50+,51+,52+,53+/m0/s1 |
InChI Key |
VSCPNQGDWPYXJQ-QPEMRJNGSA-N |
Isomeric SMILES |
C1=CC(=O)N(C1=O)CC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


